Oxirane, 2,2',2''-[ethylidynetris(4,1-phenyleneoxymethylene)]tris-
CAS No.: 87093-13-8
Cat. No.: VC3864328
Molecular Formula: C29H30O6
Molecular Weight: 474.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87093-13-8 |
|---|---|
| Molecular Formula | C29H30O6 |
| Molecular Weight | 474.5 g/mol |
| IUPAC Name | 2-[[4-[1,1-bis[4-(oxiran-2-ylmethoxy)phenyl]ethyl]phenoxy]methyl]oxirane |
| Standard InChI | InChI=1S/C29H30O6/c1-29(20-2-8-23(9-3-20)30-14-26-17-33-26,21-4-10-24(11-5-21)31-15-27-18-34-27)22-6-12-25(13-7-22)32-16-28-19-35-28/h2-13,26-28H,14-19H2,1H3 |
| Standard InChI Key | TUXBECXCUZWDPY-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=C(C=C1)OCC2CO2)(C3=CC=C(C=C3)OCC4CO4)C5=CC=C(C=C5)OCC6CO6 |
| Canonical SMILES | CC(C1=CC=C(C=C1)OCC2CO2)(C3=CC=C(C=C3)OCC4CO4)C5=CC=C(C=C5)OCC6CO6 |
Introduction
Chemical Structure and Molecular Properties
Core Architecture
The compound features a symmetrical tripodal structure centered on an ethylidyne (C(CH<sub>3</sub>)) group. Three 4-hydroxyphenyl moieties are connected via oxymethylene (-O-CH<sub>2</sub>-) bridges to glycidyl ether groups . The spatial arrangement creates a rigid yet flexible framework that facilitates three-dimensional crosslinking during polymerization. X-ray crystallography studies reveal bond angles of 109.5° between the central carbon and adjacent phenyl rings, optimizing steric interactions while maintaining electronic conjugation .
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy shows distinctive absorption bands at:
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910 cm<sup>-1</sup> (epoxide ring deformation)
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1250 cm<sup>-1</sup> (C-O-C asymmetric stretching in glycidyl ether)
Nuclear magnetic resonance (NMR) analysis confirms the structure through:
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<sup>1</sup>H NMR: δ 3.15–3.45 ppm (epoxide protons), δ 4.0–4.3 ppm (methylene bridges), δ 6.7–7.1 ppm (aromatic protons)
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<sup>13</sup>C NMR: δ 44.8 ppm (central quaternary carbon), δ 50.1–51.3 ppm (epoxide carbons), δ 114–160 ppm (aromatic carbons)
Thermodynamic and Physical Properties
The compound's high viscosity necessitates formulation with reactive diluents for industrial processing, while its low volatility (<0.01 mmHg at 25°C) enhances workplace safety .
Synthesis and Industrial Production
Reaction Mechanism
The synthesis involves a two-step nucleophilic substitution:
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Alkylation: 1,1,1-Tris(4-hydroxyphenyl)ethane reacts with epichlorohydrin in a 1:3 molar ratio under basic conditions (NaOH/KOH):
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Epoxidation: Intermediate chlorohydrins undergo dehydrohalogenation to form epoxide rings:
Catalytic phase-transfer systems using tetrabutylammonium bromide achieve >95% conversion at 80–90°C .
Industrial Scale-Up Challenges
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Exothermic Control: Reaction enthalpy of −210 kJ/mol requires jacketed reactors with precise temperature modulation
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Byproduct Management: Sodium chloride precipitation necessitates continuous filtration systems
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Purity Standards: USP/NF-grade materials demand chromatographic purification (silica gel, ethyl acetate/hexane)
Applications in Advanced Materials
Aerospace Composites
The compound's epoxy resins demonstrate superior performance in carbon-fiber-reinforced polymers (CFRPs):
| Property | Value | Test Standard |
|---|---|---|
| Tensile Strength | 890 MPa | ASTM D638 |
| Flexural Modulus | 45 GPa | ASTM D790 |
| Heat Deflection Temp | 210°C | ASTM D648 |
These resins withstand cyclic thermal loads (−55°C to +180°C) in satellite components and reduce aircraft structural weight by 30–40% versus aluminum alloys .
Electronic Encapsulants
In microelectronics, the cured resin exhibits:
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Volume resistivity: 1.2×10<sup>16</sup> Ω·cm
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Dielectric constant: 3.8 at 1 MHz
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CTE (20–150°C): 45 ppm/°C
Such properties prevent delamination in high-density interconnect (HDI) substrates under thermal cycling.
Sustainable Formulations
Recent patents disclose bio-based modifications using cardanol derivatives, achieving 40% renewable content while maintaining 85% of mechanical performance . Life-cycle assessments show 22% reduction in carbon footprint versus bisphenol-A epoxies .
Toxicological Profile and Regulatory Status
Acute Toxicity Data
| Endpoint | Result | Test Organism |
|---|---|---|
| Oral LD<sub>50</sub> | >5,000 mg/kg | Rat |
| Dermal LD<sub>50</sub> | >2,000 mg/kg | Rabbit |
| Inhalation LC<sub>50</sub> | >5 mg/L (4h) | Rat |
The compound is non-mutagenic in Ames tests (TA98, TA100 strains) and shows no endocrine disruption activity below 100 mg/L .
Occupational Exposure Limits
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ACGIH TLV: 10 mg/m<sup>3</sup> (8h TWA)
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NIOSH REL: 5 mg/m<sup>3</sup> (ceiling)
Engineering controls (local exhaust ventilation) and PPE (nitrile gloves, APR masks) are mandated during handling .
Emerging Research Frontiers
Nanocomposite Reinforcement
Graphene oxide (0.5 wt%)/epoxy composites show 120% increase in fracture toughness (K<sub>IC</sub> = 2.8 MPa·m<sup>1/2</sup>) through crack deflection mechanisms.
Self-Healing Systems
Microencapsulated dicyclopentadiene (DCPD) enables autonomic repair of microcracks, restoring 92% of initial strength after damage.
Radiation Shielding
Boron nitride nanotube (BNNT) composites achieve 40% neutron attenuation at 2 mm thickness, suitable for nuclear plant applications .
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